molecular formula C20H18N4O3S B2426011 2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536717-24-5

2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2426011
CAS No.: 536717-24-5
M. Wt: 394.45
InChI Key: CHVPXKHXEOFLNC-UHFFFAOYSA-N
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Description

2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one belongs to a class of 5H-pyrimido[5,4-b]indole derivatives. Research in this area has focused on synthesizing various derivatives and studying their chemical properties. For instance, Shestakov et al. (2009) reported on the synthesis of these derivatives through reactions of methyl 3-amino-1H-indole-2-carboxylates with different reagents, leading to the formation of compounds like 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones, which undergo alkylation at nitrogen atoms (Shestakov et al., 2009).

Pharmacological Potential

Studies have also explored the pharmacological potential of these compounds. For instance, a 1991 study by Russo et al. evaluated a number of 3-substituted pyrimido[5,4-b]indole-2,4-diones for their in vitro alpha 1 adrenoceptor affinity, with some compounds showing promising results as ligands for alpha 1 adrenoceptor subtypes (Russo et al., 1991).

Novel Synthesis Methods

Recent research has also focused on developing novel synthesis methods for these compounds. Wu et al. (2022) disclosed an unprecedented [5 + 2 + 1] cascade cyclization for the preparation of 5H-pyrimido[5,4-b]indole derivatives, providing a novel protocol and achieving high yields and broad substrate scopes (Wu et al., 2022).

Structural Elucidation

Research by Barone and Catalfo (2017) developed an efficient approach for synthesizing 3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one derivatives. They focused on the structural elucidation of these compounds, confirming their structures through various spectroscopic methods (Barone & Catalfo, 2017).

Properties

IUPAC Name

2-butan-2-ylsulfanyl-3-(4-nitrophenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-3-12(2)28-20-22-17-15-6-4-5-7-16(15)21-18(17)19(25)23(20)13-8-10-14(11-9-13)24(26)27/h4-12,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVPXKHXEOFLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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